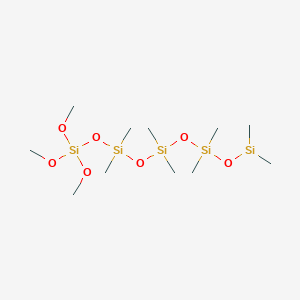
CID 54442815
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate is a silicon-based compound known for its unique chemical structure and properties. This compound is part of the larger family of siloxanes, which are widely used in various industrial and scientific applications due to their stability, flexibility, and resistance to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate typically involves the reaction of tetramethyl orthosilicate with octamethylcyclotetrasiloxane under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the desired siloxane bonds. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions typically involve the use of hydrosilanes to produce lower oxidation state silicon compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include silanols, siloxane oligomers, and various substituted siloxanes. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Scientific Research Applications
Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane polymers and materials.
Biology: The compound is employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: It is used in the formulation of silicone-based pharmaceuticals and medical devices.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate involves the formation of stable siloxane bonds. These bonds confer high thermal and chemical stability to the compound, making it suitable for various applications. The molecular targets and pathways involved in its action include the interaction with other silicon-based compounds and the formation of cross-linked networks in polymer matrices .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl orthosilicate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Tetraethyl orthosilicate: Preferred in some applications due to the lower toxicity of the hydrolysis product, ethanol.
Octamethylcyclotetrasiloxane: Used as a precursor in the synthesis of various siloxane-based materials.
Uniqueness
Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate is unique due to its specific combination of trimethylsilyl and orthosilicate groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials with tailored properties .
Properties
Molecular Formula |
C11H33O7Si5 |
|---|---|
Molecular Weight |
417.80 g/mol |
InChI |
InChI=1S/C11H33O7Si5/c1-12-23(13-2,14-3)18-22(10,11)17-21(8,9)16-20(6,7)15-19(4)5/h1-11H3 |
InChI Key |
DOYOHQWLYNYNDK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](OC)(OC)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
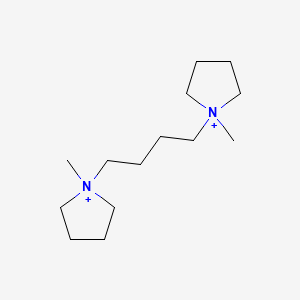
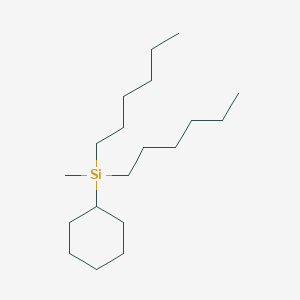
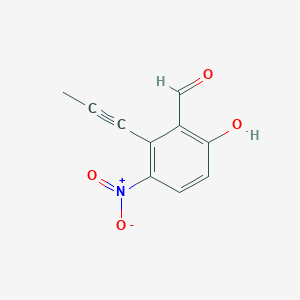
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
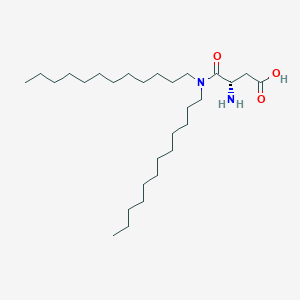
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
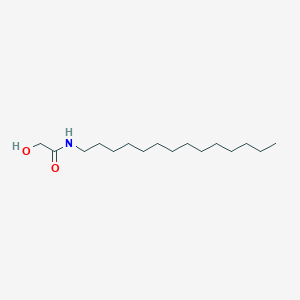

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)

